Methyl 4-amino-2-methylidenebutanoate hydrochloride
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Overview
Description
Methyl 4-amino-2-methylidenebutanoate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 It is a derivative of butanoic acid and contains both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-methylidenebutanoate hydrochloride typically involves the esterification of 4-amino-2-methylidenebutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-methylidenebutanoate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-amino-2-methylidenebutanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-methylidenebutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-amino-2-methylidenebutanoate hydrochloride can be compared with other similar compounds such as:
Methyl 4-aminobutanoate hydrochloride: This compound lacks the methylidene group, which can affect its reactivity and biological activity.
Methyl 4-amino-2-hydroxybutanoate hydrochloride: The presence of a hydroxyl group instead of a methylidene group can lead to different chemical and biological properties.
Methyl 4-amino-2-chlorobutanoate hydrochloride:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
methyl 4-amino-2-methylidenebutanoate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(3-4-7)6(8)9-2;/h1,3-4,7H2,2H3;1H |
InChI Key |
VFOCNDMQQKNIGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CCN.Cl |
Origin of Product |
United States |
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